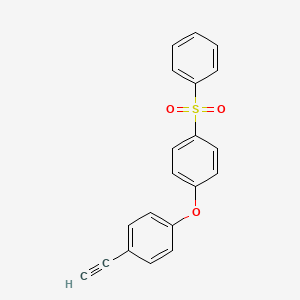
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is an organic compound that features a benzenesulfonyl group and an ethynylphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene typically involves the following steps:
Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzene with sulfonyl chloride in the presence of a catalyst such as aluminum chloride.
Attachment of the Ethynylphenoxy Group: The ethynylphenoxy group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve a strong acid or base, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the ethynylphenoxy group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-4-phenoxybenzene: Lacks the ethynyl group, which may affect its reactivity and applications.
1-(Benzenesulfonyl)-4-(4-bromophenoxy)benzene: Contains a bromine atom instead of an ethynyl group, leading to different chemical properties and reactivity.
Uniqueness
1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is unique due to the presence of both the benzenesulfonyl and ethynylphenoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
95833-28-6 |
|---|---|
Molecular Formula |
C20H14O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)phenoxy]-4-ethynylbenzene |
InChI |
InChI=1S/C20H14O3S/c1-2-16-8-10-17(11-9-16)23-18-12-14-20(15-13-18)24(21,22)19-6-4-3-5-7-19/h1,3-15H |
InChI Key |
WJLVLHQODLXKES-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


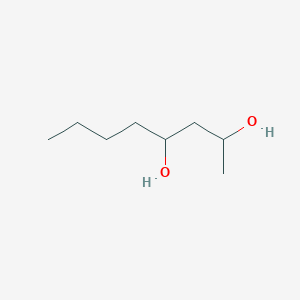


![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)


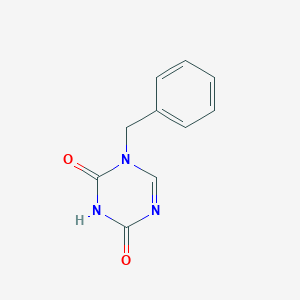
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

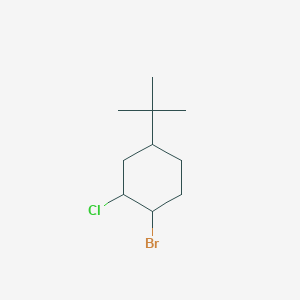
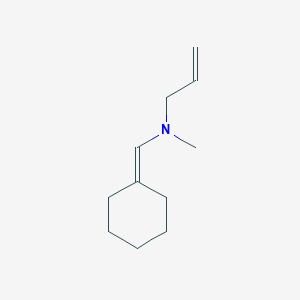
![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
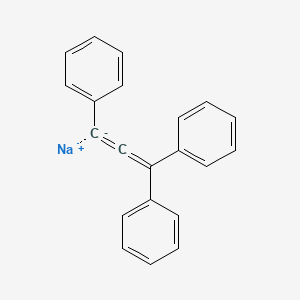
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
